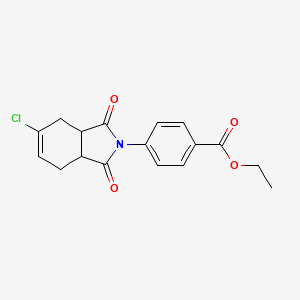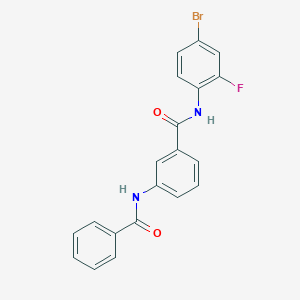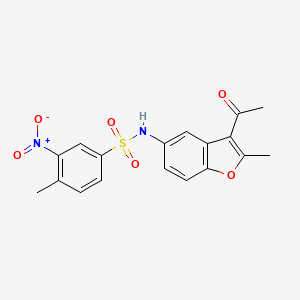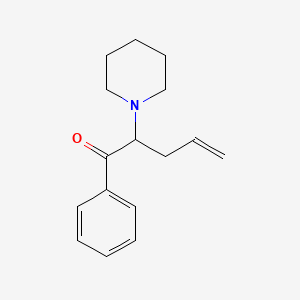![molecular formula C18H22N2O3S2 B4057969 N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B4057969.png)
N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide
Overview
Description
N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide is a sulfonamide derivative known for its diverse biological activities. This compound is characterized by its molecular formula C18H22N2O3S2 and is often utilized in various scientific research fields due to its unique chemical properties .
Preparation Methods
The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-(butylsulfamoyl)aniline with 2-(phenylsulfanyl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it valuable in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other molecular targets such as carbonic anhydrase and cyclin-dependent kinases, contributing to its diverse biological activities .
Comparison with Similar Compounds
N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide can be compared with other sulfonamide derivatives such as:
N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfonyl)acetamide: This compound has a similar structure but with a sulfonyl group instead of a sulfanyl group, which may affect its reactivity and biological activity.
N-[4-(sec-butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide: This compound has a sec-butyl group instead of a butyl group, which can influence its chemical properties and interactions.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-3-13-19-25(22,23)17-11-9-15(10-12-17)20-18(21)14-24-16-7-5-4-6-8-16/h4-12,19H,2-3,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOUAWMOVFBVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chlorophenyl)methyl]-5-[(2-chlorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B4057895.png)

![N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE](/img/structure/B4057909.png)

![methyl [(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4057922.png)


![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B4057976.png)
![4-[4-(5-bromo-2-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4057981.png)
![N-[4-(butylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B4057985.png)


![Ethyl 4-[[1-(4-nitrobenzoyl)piperidine-4-carbonyl]amino]benzoate](/img/structure/B4058011.png)
